2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the mechanism .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and spectral data (IR, NMR, UV-Vis, etc.) .Scientific Research Applications
Synthesis and Antioxidant Properties
Researchers have synthesized novel derivatives involving the indole nucleus and evaluated their antioxidant activity. One study detailed the preparation of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, characterizing their structures and assessing their antioxidant effectiveness using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. Compounds with halogenated phenyl rings showed remarkable antioxidant activity due to optimal substitution enhancing their efficacy as new antioxidant agents (Gopi & Dhanaraju, 2020).
Antimicrobial Applications
Another dimension of research explored the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives for their potential as antimicrobial agents. These compounds were characterized and tested against various pathogenic microorganisms, revealing some derivatives with promising antibacterial and antifungal activities, highlighting the therapeutic potential of these compounds in addressing microbial infections (Debnath & Ganguly, 2015).
Anti-Inflammatory and Analgesic Activities
Further investigations into the derivatives of "2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide" have demonstrated significant anti-inflammatory and analgesic activities. A study synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and evaluated them against various cancer cell lines, also noting their anti-inflammatory and analgesic potentials. Among these derivatives, specific compounds showed promising results, underscoring their potential development into therapeutic agents (Rani et al., 2014).
Anticancer Activity
The anticancer activity of indole acetamide derivatives has also been a significant area of research. Studies have synthesized and evaluated various derivatives for their efficacy against different cancer cell lines. For example, one study focused on designing and synthesizing an indole acetamide derivative with anti-inflammatory properties through molecular docking analysis. This compound targeted cyclooxygenase domains, showing potential as an anti-inflammatory drug with cancer treatment applications (Al-Ostoot et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-22(20-15-24-21-12-5-4-11-19(20)21)23(27)25-14-16-7-6-10-18(13-16)28-17-8-2-1-3-9-17/h1-13,15,24H,14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBXQLHXIUFZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide |
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